molecular formula C14H14N2O B7515413 N-(1-pyridin-3-ylethyl)benzamide

N-(1-pyridin-3-ylethyl)benzamide

Cat. No.: B7515413
M. Wt: 226.27 g/mol
InChI Key: DFKUWBZCRWBFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-pyridin-3-ylethyl)benzamide: is an organic compound that belongs to the class of benzamides It consists of a benzamide moiety attached to a pyridine ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N-(1-pyridin-3-ylethyl)benzamide involves the direct condensation of benzoic acid with 1-(pyridin-3-yl)ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Amidation Reaction: Another method involves the amidation of benzoyl chloride with 1-(pyridin-3-yl)ethylamine in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: N-oxides.

    Reduction: N-(1-pyridin-3-ylethyl)benzylamine.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of N-(1-pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(1-pyridin-3-ylethyl)benzamide is unique due to the ethyl linker between the pyridine and benzamide moieties, which can influence its chemical reactivity and biological interactions. This structural feature can lead to distinct pharmacological profiles and synthetic applications compared to other similar compounds .

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKUWBZCRWBFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.